Bis-sulfone-PEG8-NHS Ester

Description

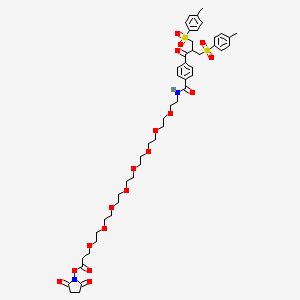

Structure

2D Structure

Properties

Molecular Formula |

C48H64N2O18S2 |

|---|---|

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |

InChI Key |

UIIKZYXFKSQZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinking reagent that is pivotal in the field of bioconjugation, particularly in the development of sophisticated biotherapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications. Detailed experimental protocols for its use in conjugating molecules to proteins via amine and thiol functionalities are presented, along with quantitative data to inform experimental design. Furthermore, this document illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its utility in creating stable and defined bioconjugates.

Introduction

This compound is a molecule designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a bis-sulfone group. This unique architecture allows for a two-step, controlled conjugation process. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The bis-sulfone group, on the other hand, is a highly efficient bis-alkylating agent that selectively reacts with thiol groups, particularly those derived from the reduction of disulfide bonds in proteins like antibodies.[3][4][5] The hydrophilic PEG8 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces the potential for aggregation, and can minimize immunogenicity.[6] This combination of features makes this compound an invaluable tool for creating stable, site-specific bioconjugates.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and reactivity. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | ~1021.2 g/mol | [6] |

| Purity | Typically ≥95% | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [7][8] |

| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester. | [6][9] |

| Spacer Arm Length | The PEG8 component contributes approximately 28.1 Å to the spacer arm. The total length is influenced by the bis-sulfone and NHS ester moieties. |

Mechanism of Action

The utility of this compound lies in its dual reactivity, enabling a sequential conjugation strategy.

NHS Ester Reaction with Primary Amines

The first step in a typical conjugation scheme involves the reaction of the NHS ester with a primary amine-containing molecule, such as a cytotoxic drug or a fluorescent label. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]

This reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state, which is favored at pH values above the pKa of the amine. However, the NHS ester is also susceptible to hydrolysis, which increases at higher pH. Therefore, a compromise is necessary, with an optimal pH range for this reaction typically being 7.2 to 8.5.[7][10]

Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)

The bis-sulfone group is a bis-alkylating agent that reacts specifically with two thiol groups.[3] This functionality is particularly useful for re-bridging the interchain disulfide bonds of antibodies after their mild reduction.[11][12] The reduction of the disulfide bond yields two free cysteine thiols. The bis-sulfone then reacts with both thiols in a sequential Michael addition and elimination process, forming a stable three-carbon bridge and effectively re-linking the antibody chains.[4][13] This site-specific conjugation method leads to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[14][15]

Quantitative Data

The efficiency of conjugation and the stability of the resulting bioconjugate are critical parameters in drug development. The following tables summarize relevant quantitative data for NHS ester reactions and the performance of bis-sulfone-based ADCs.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[7][8][13]

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4 - 5 hours | [8] |

| 8.0 | Room Temperature | ~210 minutes | [13] |

| 8.5 | Room Temperature | ~180 minutes | [13] |

| 8.6 | 4 | 10 minutes | [8] |

| 9.0 | Room Temperature | ~125 minutes | [13] |

Table 2: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[13][16]

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

| Data from a study on a porphyrin-NHS ester.[13][16] |

Table 3: Drug-to-Antibody Ratio (DAR) for ADCs Prepared with Bis-sulfone Linkers

The DAR is a critical quality attribute of an ADC. Bis-sulfone re-bridging technology enables the production of ADCs with a high degree of homogeneity, often achieving a DAR of 4.[5][12][14]

| Antibody | Linker Type | Achieved DAR | Homogeneity | Source(s) |

| Trastuzumab | Bis-sulfone-vc-MMAE | ~4 | High | [12] |

| OBI-888 | Bis-sulfone-PEG24-vc-MMAE | 4 | >95% | [5] |

Experimental Protocols

The following are generalized protocols for the two-step conjugation of a payload to an antibody using this compound. Optimization may be required for specific molecules and antibodies.

Step 1: Conjugation of Payload to this compound

Materials:

-

Amine-containing payload (e.g., cytotoxic drug)

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO or DMF.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. It is crucial to minimize exposure to moisture.

-

-

Reaction:

-

Combine the payload solution with the this compound solution. A slight molar excess of the payload may be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

-

-

Quenching:

-

(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to consume any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

-

Characterize the purified product by mass spectrometry to confirm the correct mass.

-

Step 2: Conjugation of Linker-Payload to Antibody

Materials:

-

Antibody in a suitable buffer (e.g., PBS)

-

Purified linker-payload conjugate from Step 1

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

-

Characterization instruments (e.g., mass spectrometer, HIC-HPLC)

Procedure:

-

Antibody Reduction:

-

To a solution of the antibody, add a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Immediately add the purified linker-payload conjugate to the reduced antibody solution. A molar excess of the linker-payload (e.g., 2-4 fold per disulfide bond) is typically used.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove any unreacted linker-payload and aggregates.

-

-

Characterization:

Application in Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs. The goal of an ADC is to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-associated antigen on the cell surface.[20]

Mechanism of Action of an ADC

-

Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.[21]

-

Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.[21][22]

-

Payload Release: Inside the lysosome, the linker can be cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[22][23]

-

Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[24]

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its heterobifunctional nature allows for the controlled and sequential attachment of different molecules to proteins, while the bis-sulfone moiety enables the creation of stable, re-bridged disulfide linkages, leading to highly homogeneous conjugates. The inclusion of a PEG8 spacer further enhances the desirable properties of the final product. The detailed information and protocols provided in this guide are intended to equip scientists with the knowledge to effectively utilize this advanced crosslinker in their research endeavors, ultimately contributing to the development of next-generation biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]

- 10. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. adcreview.com [adcreview.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. e-b-f.eu [e-b-f.eu]

- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 24. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker used in the precise bio-engineering of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its mechanism of action, supplemented with detailed experimental protocols and workflow diagrams.

Introduction: A Novel Approach to Site-Specific Conjugation

This compound is a state-of-the-art reagent designed for the site-specific covalent modification of proteins. It features two distinct reactive moieties: a bis-sulfone group that selectively targets and re-bridges reduced disulfide bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2] This dual functionality allows for the creation of stable, homogenous bioconjugates with a defined drug-to-antibody ratio (DAR), a critical factor in the therapeutic efficacy and safety of ADCs.[3]

The primary application of this linker is in the "ThioBridge" technology, which involves the reduction of native interchain disulfide bonds in an antibody, followed by the covalent re-bridging of the resulting pair of cysteine thiols by the bis-sulfone group.[2][4] This process maintains the structural integrity of the antibody while providing a stable, non-cleavable linkage for the attachment of a payload, which is pre-conjugated to the NHS ester end of the linker.[3]

Chemical Structure and Properties

The this compound molecule is comprised of three key functional components: the bis-sulfone group for thiol reactivity, the PEG8 spacer for hydrophilicity, and the NHS ester for amine reactivity.

Caption: Core structure of this compound.

Physicochemical and Reactivity Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C48H64N2O18S2 | [1] |

| Molecular Weight | 1021.2 g/mol | [1] |

| CAS Number | 2363757-66-6 | [1] |

| Purity | >95% (typically) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | -20°C, desiccated | [1] |

| NHS Ester Reactivity | Reacts with primary amines at pH 7.0-9.0 | |

| NHS Ester Stability (Half-life in aqueous solution) | ~4-5 hours at pH 7.0, minutes at pH > 8.5 | |

| Bis-sulfone Reactivity | Reacts with pairs of thiols from reduced disulfides | [2] |

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to perform a two-stage conjugation. First, a payload molecule (e.g., a cytotoxic drug) containing a primary amine is reacted with the NHS ester end of the linker. This reaction forms a stable amide bond. Subsequently, the purified drug-linker construct is used to modify an antibody. The antibody's interchain disulfide bonds are selectively reduced to yield free thiol groups, which are then covalently re-bridged by the bis-sulfone moiety through a bis-alkylation reaction.[3]

Caption: Reaction mechanism of disulfide re-bridging.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of a Drug Payload to this compound

This protocol describes the initial step of attaching an amine-containing payload to the NHS ester moiety of the crosslinker.

Materials:

-

This compound

-

Amine-containing drug payload

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., glass vial)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the NHS ester.

-

Dissolution: Dissolve this compound (1 equivalent) and the amine-containing drug payload (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Reaction Initiation: Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base, facilitating the reaction between the amine and the NHS ester.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until reaction completion. Monitor the progress of the reaction by HPLC.

-

Purification: Upon completion, purify the drug-linker conjugate using preparative reverse-phase HPLC.

-

Characterization and Storage: Characterize the purified product by mass spectrometry and NMR. Lyophilize the pure fractions and store the final product at -20°C under desiccated conditions.

Protocol 2: Antibody Reduction and Conjugation with Drug-Linker Construct

This protocol details the site-specific conjugation of the purified drug-linker to an antibody via disulfide re-bridging.

Materials:

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Purified Bis-sulfone-PEG8-Drug construct

-

Quenching reagent (e.g., N-acetylcysteine)

-

Buffer exchange columns (e.g., desalting columns)

-

Protein concentration measurement assay (e.g., BCA assay)

-

Analytical techniques for ADC characterization (e.g., Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Mass Spectrometry)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

-

Partial Reduction: Add a controlled molar excess of TCEP (typically 2-5 equivalents per antibody) to the antibody solution. The exact amount should be optimized to achieve reduction of the interchain disulfides without denaturing the antibody. Incubate at 37°C for 30-60 minutes.

-

Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS.

-

Conjugation: Add the purified Bis-sulfone-PEG8-Drug construct (typically 2-4 equivalents per antibody) to the reduced antibody solution. Incubate the reaction mixture at 4°C for 1-2 hours.

-

Quenching: Quench any unreacted bis-sulfone groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and confirm the molecular weight and homogeneity by mass spectrometry and SEC-HPLC.

-

Storage: Store the final ADC solution at 4°C or frozen at -80°C, depending on the stability of the specific conjugate.

Experimental and Biological Workflows

The use of this compound is part of a larger workflow in the creation and application of ADCs.

ADC Synthesis and Purification Workflow

The following diagram illustrates the overall process of generating a purified ADC.

References

An In-depth Technical Guide to the Mechanism and Application of Bis-sulfone-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually advancing, demanding highly specific, stable, and efficient crosslinking reagents. Bis-sulfone-PEG8-NHS Ester has emerged as a significant tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This heterobifunctional crosslinker offers a dual-reaction mechanism, enabling the site-specific re-bridging of disulfide bonds and the conjugation to primary amines. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer further enhances the physicochemical properties of the resulting conjugate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key performance data.

Core Mechanism of Action

This compound is a heterobifunctional crosslinker designed for a two-step sequential or one-pot conjugation strategy. Its mechanism of action is centered around the distinct reactivity of its two terminal functional groups: a bis-sulfone moiety and a N-hydroxysuccinimide (NHS) ester. The molecule is further functionalized with an eight-unit polyethylene glycol (PEG8) chain, which imparts favorable biophysical properties.

Bis-sulfone Moiety: Site-Specific Disulfide Re-bridging

The bis-sulfone group is a bis-alkylating agent that exhibits high selectivity for thiol groups (-SH), particularly those in close proximity, such as the two free thiols generated from the reduction of a disulfide bond (-S-S-).[1][2][3] This reaction is a key feature for site-specific conjugation, especially in antibodies where interchain disulfide bonds can be selectively reduced.

The reaction proceeds in two main steps:

-

Disulfide Reduction: A native disulfide bond in a protein, such as an antibody, is first reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). This process exposes two free cysteine thiol groups.

-

Bis-Alkylation: The bis-sulfone moiety then reacts with these two thiol groups in a concerted manner. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.[2][3] This re-bridging maintains the structural integrity of the protein.[4]

The resulting thioether bond is significantly more stable than the thioether linkage formed from maleimide-based linkers, which are prone to retro-Michael reactions and thioether exchange in plasma.[5][6] This enhanced stability is a critical advantage for in vivo applications, ensuring the integrity of the conjugate until it reaches its target.

NHS Ester Moiety: Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group.[5][7][8] It reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[]

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide leaving group.[] The efficiency of this reaction is pH-dependent, with optimal conditions typically in the range of pH 7.2 to 8.5.[] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

PEG8 Linker: Enhancing Physicochemical Properties

The eight-unit polyethylene glycol (PEG8) spacer serves multiple crucial functions:

-

Increased Solubility: The hydrophilic nature of the PEG linker significantly enhances the aqueous solubility of the crosslinker and the final bioconjugate. This is particularly beneficial when conjugating hydrophobic payloads.

-

Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, a common issue in bioconjugation.

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer circulation half-life in vivo.

-

Steric Optimization: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the reactions of the functional moieties of this compound.

| Parameter | NHS Ester Reaction with Primary Amines | References |

| Optimal pH Range | 7.2 - 8.5 | [] |

| Reaction Time | 30 - 120 minutes at room temperature or 4°C | [] |

| Competing Reaction | Hydrolysis of the NHS ester, which increases with pH. | |

| Bond Formed | Stable amide bond | [] |

| Bond Stability | Irreversible under physiological conditions | [] |

| Parameter | Bis-sulfone Reaction with Thiols (from reduced disulfides) | References |

| Pre-requisite | Reduction of a disulfide bond to expose two free thiol groups. | |

| Reaction Type | Bis-alkylation | [2][3] |

| Bond Formed | Stable, three-carbon thioether bridge | [1][2][3] |

| Bond Stability | Highly stable in plasma, resistant to thioether exchange. | [5][6] |

| Key Advantage | Site-specific conjugation and maintenance of protein structure. | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical two-step conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to an antibody using this compound.

Materials and Reagents

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Payload with a primary amine for NHS ester reaction

-

TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Step 1: Conjugation of Payload to this compound

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the this compound and the payload at a desired molar ratio (e.g., 1:1.2).

-

Add reaction buffer (pH 8.0-8.5) to achieve a final concentration suitable for the reaction.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.

-

-

Monitoring and Purification (Optional but Recommended):

-

Monitor the reaction progress by LC-MS to confirm the formation of the bis-sulfone-PEG8-payload conjugate.

-

If necessary, purify the conjugate from unreacted payload and crosslinker using reverse-phase HPLC.

-

Step 2: Conjugation of the Bis-sulfone-functionalized Payload to the Antibody

-

Antibody Reduction:

-

To the antibody solution, add TCEP solution to a final concentration that provides a 2-5 molar excess over the antibody.

-

Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column or buffer exchange into a degassed reaction buffer (e.g., PBS, pH 7.2).

-

-

Conjugation Reaction:

-

Immediately add the purified bis-sulfone-PEG8-payload conjugate from Step 1 to the reduced antibody solution. A molar excess of the conjugate (e.g., 5-10 fold) is typically used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

(Optional) Quench any unreacted bis-sulfone groups by adding a thiol-containing molecule like N-acetylcysteine.

-

-

Purification:

-

Remove excess unreacted conjugate and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The final antibody-drug conjugate should be stored in a suitable buffer at 4°C or frozen at -80°C for long-term storage.

-

Characterization of the Final Conjugate

-

Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

-

Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using techniques such as:

-

UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody.

-

Hydrophobic Interaction Chromatography (HIC): To separate species with different numbers of conjugated payloads.

-

Mass Spectrometry (LC-MS): To determine the mass of the intact conjugate or its subunits (light and heavy chains).[][11][12]

-

-

Confirmation of Conjugation Site: Use peptide mapping (LC-MS/MS) to confirm that the conjugation has occurred at the intended cysteine residues.

-

Biological Activity: Perform in vitro assays to confirm that the biological activity of the antibody (e.g., antigen binding) is retained after conjugation.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. lifesciences.vn [lifesciences.vn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioconjugation Chemistry of Bis-Sulfone Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioconjugation chemistry of bis-sulfone linkers, a class of reagents increasingly utilized in the development of stable and homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the core chemistry, experimental protocols, quantitative data, and relevant biological pathways associated with the application of bis-sulfone linkers.

Core Principles of Bis-Sulfone Bioconjugation

Bis-sulfone linkers are bifunctional reagents designed for the site-specific and covalent modification of proteins, primarily by re-bridging reduced disulfide bonds.[1][2] This strategy offers a significant advantage over stochastic conjugation methods that target lysine (B10760008) residues, as it leads to more homogeneous products with a defined drug-to-antibody ratio (DAR).[3][4]

The core structure of a bis-sulfone linker features two sulfone groups, which act as latent Michael acceptors.[5] The bioconjugation process is a two-step procedure involving the reduction of a native disulfide bond within a protein, followed by the sequential bis-alkylation of the resulting free thiols by the bis-sulfone reagent.[2][6] This re-forms a stable, three-carbon thioether bridge, effectively replacing the disulfide bond while incorporating a payload or other molecule of interest.[2]

Mechanism of Action

The reaction proceeds via a sequential Michael addition and elimination mechanism. Under neutral to slightly basic conditions, one of the sulfonyl groups of the bis-sulfone reagent is eliminated, forming a reactive mono-sulfone Michael acceptor.[5] One of the free thiols from the reduced disulfide bond then attacks the α,β-unsaturated system in a Michael addition. Subsequently, the second thiol reacts in an intramolecular fashion to displace the second sulfonyl group, resulting in a stable three-carbon bridge.[7]

Figure 1: General workflow of disulfide re-bridging using a bis-sulfone linker.

Quantitative Data on Bis-Sulfone Conjugation

The efficiency of bis-sulfone conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The reaction is generally favored at neutral to slightly basic pH and elevated temperatures.

| Parameter | Condition | Observation | Reference(s) |

| pH | pH 6.0 - 7.5 | Slightly acidic to neutral pH is recommended to balance thiol reactivity and minimize hydrolysis of the linker. | [1] |

| pH > 8.0 | Increased rate of linker hydrolysis. | [1] | |

| Temperature | Room Temperature to 37°C | Increasing the temperature from room temperature to 37°C can enhance the rate of conjugation. | [8] |

| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific protein and linker, with some conjugations reaching completion within an hour, while others may require overnight incubation. | [4][8] |

| Molar Excess of Linker | 1.3 to 10-fold | A molar excess of the bis-sulfone linker is typically used to drive the reaction to completion. | [4][9] |

| Yield | Quantitative | With optimized conditions, near-quantitative conversion to the conjugated product can be achieved. | [4][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the preparation and characterization of bioconjugates using bis-sulfone linkers.

Synthesis of a Representative Bis-Sulfone Linker

A common precursor for many bis-sulfone linkers is 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid. While numerous variations exist, the synthesis generally involves the reaction of a starting material like 4-acetylbenzoic acid.

Representative Synthesis of a Bis-Sulfone Precursor:

The synthesis of 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid can be achieved through the reaction of 4-acetylbenzoic acid with p-toluenesulfinic acid and formaldehyde (B43269) in the presence of a base. Further modifications, such as PEGylation, can be introduced to enhance solubility and other properties.

Antibody Disulfide Bond Reduction

The selective reduction of interchain disulfide bonds is a critical first step. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are commonly used reducing agents.

Protocol for Antibody Reduction with TCEP:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).

-

Add a 1.5 to 2-fold molar excess of TCEP to the antibody solution.[9]

-

Incubate the reaction mixture at 37°C for 1-2 hours.[9]

-

If necessary, remove excess TCEP using a desalting column.

Figure 2: Experimental workflow for antibody disulfide bond reduction.

Conjugation with Bis-Sulfone Linker

Protocol for Antibody Conjugation:

-

Dissolve the bis-sulfone linker in an organic solvent like DMSO to prepare a stock solution.[9]

-

Add a 1.3 to 2-fold molar excess of the bis-sulfone linker stock solution to the reduced antibody solution.[9]

-

Incubate the reaction at room temperature or 37°C for 1 hour.[9]

-

Optionally, quench any unreacted thiols by adding a molar excess of a quenching agent like N-ethylmaleimide.[9]

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker, payload, and any aggregated protein. Protein A affinity chromatography and Hydrophobic Interaction Chromatography (HIC) are common methods.

Protocol for Purification using Protein A Affinity Chromatography:

-

Equilibrate the Protein A column with a binding buffer (e.g., PBS, pH 7.4).

-

Load the conjugation reaction mixture onto the column.

-

Wash the column with binding buffer to remove unbound material.

-

Elute the ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

-

Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).[11]

Protocol for Purification using Hydrophobic Interaction Chromatography (HIC):

-

Equilibrate the HIC column with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[12]

-

Adjust the ADC sample to the same high-salt concentration.

-

Load the sample onto the column.

-

Elute the ADC species using a decreasing salt gradient. Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[12][13]

Figure 3: Common purification workflows for ADCs.

Characterization of the Antibody-Drug Conjugate

Characterization is performed to determine the drug-to-antibody ratio (DAR), purity, and stability of the ADC.

Protocol for DAR Determination by HIC-HPLC:

-

Utilize an HPLC system with a HIC column (e.g., Tosoh Bio Butyl-NPR).[14]

-

Employ a mobile phase system consisting of a high-salt buffer (Mobile Phase A: e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4, pH 6.0) and a low-salt buffer (Mobile Phase B: e.g., 25 mM NaH2PO4, pH 6.0 with 25% isopropanol).[14]

-

Run a gradient from high to low salt concentration to elute the different DAR species.

-

Monitor the absorbance at 280 nm. The area under each peak corresponds to the relative abundance of each DAR species.

Protocol for DAR Determination by LC-MS:

-

Perform liquid chromatography to separate the ADC species.

-

Analyze the eluent by mass spectrometry to determine the mass of the intact ADC or its subunits (light chain and heavy chain).[15][16]

-

The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, provides the number of conjugated drugs.[17]

-

Deconvolution of the mass spectra allows for the determination of the distribution of different DAR species.[15]

Relevant Signaling Pathways in ADC Therapy

ADCs developed with bis-sulfone linkers often target cell surface receptors that are overexpressed on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Understanding the signaling pathways associated with these target receptors is crucial for rational drug design.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.[18] HER2 has no known ligand and is activated through heterodimerization with other ligand-bound ErbB family members.[19] This leads to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[3][18]

Figure 4: Simplified HER2 signaling pathway.

CD22 Signaling in B-Cells

CD22 is a B-cell restricted transmembrane protein that modulates B-cell receptor (BCR) signaling.[20][21] It is a target for ADCs in the treatment of B-cell malignancies. Upon BCR activation, CD22 is phosphorylated, leading to the recruitment of the phosphatase SHP-1, which in turn dampens the BCR signal and prevents B-cell hyperactivation.[22]

Figure 5: Simplified CD22 signaling pathway in B-cells.

Trop-2 Signaling Pathway

Trop-2 (trophoblast cell surface antigen 2) is a transmembrane glycoprotein (B1211001) overexpressed in various epithelial cancers, including triple-negative breast cancer.[23][24] Trop-2 is involved in multiple signaling pathways that regulate cell proliferation, invasion, and metastasis. It can act as a calcium signal transducer and can also activate the MAPK and PI3K/Akt pathways.[25][26]

Figure 6: Simplified Trop-2 signaling pathways.

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Once released inside the target cell, MMAE binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Figure 7: Mechanism of action of the cytotoxic payload MMAE.

Conclusion

Bis-sulfone linkers represent a robust and efficient technology for the site-specific conjugation of proteins. Their ability to re-bridge disulfide bonds leads to the formation of stable and homogeneous bioconjugates with well-defined stoichiometry. This makes them particularly valuable for the development of next-generation antibody-drug conjugates with improved therapeutic indices. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and comprehensive characterization are paramount to the successful application of this powerful bioconjugation strategy.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. academic.oup.com [academic.oup.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. sysy.com [sysy.com]

- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellmosaic.com [cellmosaic.com]

- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. sciex.com [sciex.com]

- 17. addgene.org [addgene.org]

- 18. researchgate.net [researchgate.net]

- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CD22 - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. STALing B cell responses with CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An assembly of TROP2-mediated signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

The Core Functionality of NHS Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, antibodies, nucleic acids, and other biomolecules. Their widespread use in research, diagnostics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), stems from their reactivity, selectivity, and the stability of the resulting amide bond. This technical guide provides a comprehensive overview of the functionality of the NHS ester group, including its reaction mechanism, factors influencing its efficiency, quantitative data for reaction optimization, and detailed experimental protocols.

The Chemistry of NHS Ester Bioconjugation

The fundamental reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine (-NH₂). This reaction is highly efficient and selective for primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1]

The reaction proceeds under mild, near-physiological conditions, typically at a pH of 7.2 to 8.5.[2] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, covalent amide bond.[3]

A critical competing reaction is the hydrolysis of the NHS ester by water. The rate of hydrolysis increases significantly with pH.[4] Therefore, optimizing the pH is a crucial step in any NHS ester conjugation protocol to maximize the yield of the desired bioconjugate while minimizing the loss of the reactive ester to hydrolysis.

Key Reaction Parameters and Their Effects

| Parameter | Effect on Conjugation | Recommendations and Considerations |

| pH | The reaction rate with primary amines increases with pH as more amines are deprotonated. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[2] | The optimal pH is a compromise, typically between 7.2 and 9.0, with pH 8.3-8.5 being a common starting point for many protein labeling reactions.[5] |

| Temperature | Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction. | Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight to balance reaction rate and stability of the biomolecule.[5] |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency.[4] | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[5] |

| Solvent for NHS Ester | Many NHS esters have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture. | Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[5] It is critical to use high-purity, amine-free solvents. |

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is paramount for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[2] |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes[2] |

| 9.0 | Room Temperature | Minutes |

Optimizing the Degree of Labeling

The degree of labeling (DOL), or the average number of attached molecules per biomolecule, is a critical parameter that can significantly impact the functionality of the resulting conjugate. A higher DOL is not always better, as over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching in the case of fluorescent dyes.[6] The DOL is primarily controlled by the molar ratio of the NHS ester to the biomolecule.

Effect of Molar Ratio and Protein Concentration on Degree of Labeling

| Protein Concentration | Recommended Molar Excess of NHS Ester | Expected Outcome |

| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess of the NHS ester.[7] |

| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. A 15- to 20-fold molar excess is often optimal for conjugating a fluorescent dye to an antibody.[8] |

| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[7] |

Note: These are general guidelines, and the optimal molar ratio should be determined empirically for each specific biomolecule and labeling reagent.

Experimental Protocols

The following are detailed methodologies for common NHS ester bioconjugation applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for conjugating an NHS ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

NHS ester labeling reagent

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., desalting column, size-exclusion chromatography column)

Methodology:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[5]

-

-

Prepare the NHS Ester Solution:

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. This solution should be prepared immediately before use.[1]

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the table in Section 2).

-

Slowly add the NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[5]

-

-

Quench the Reaction:

-

Add the Quenching Reagent to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.[1]

-

-

Purify the Conjugate:

-

Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label.[9]

-

Further characterization can be performed using techniques such as mass spectrometry, HPLC, and functional assays.

-

Protocol 2: Labeling an Amino-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

NHS ester labeling reagent

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation, or an appropriate chromatography column)

Methodology:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a concentration of, for example, 1-5 mg/mL.

-

-

Prepare the NHS Ester Solution:

-

As described in Protocol 1, prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.

-

-

Perform the Conjugation Reaction:

-

Add a 10-50 fold molar excess of the NHS ester solution to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light if necessary.

-

-

Purify the Conjugate:

-

The labeled oligonucleotide can be purified by ethanol precipitation to remove unreacted NHS ester and byproducts. Alternatively, chromatographic methods such as HPLC can be used for higher purity.

-

-

Characterize the Conjugate:

-

Confirm successful conjugation using techniques like mass spectrometry or by observing a shift in the retention time on an appropriate HPLC column.

-

Visualizing Key Processes in Bioconjugation

Diagrams are powerful tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the NHS ester reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.

NHS Ester Reaction Mechanism

This diagram illustrates the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.

Caption: NHS ester reaction with a primary amine.

Experimental Workflow for Bioconjugation

This diagram outlines the logical steps involved in a typical bioconjugation experiment using an NHS ester.

Caption: A typical bioconjugation workflow.

Signaling Pathway: Mechanism of Action of Trastuzumab Emtansine (T-DM1)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics, and their synthesis often involves NHS ester chemistry to link the cytotoxic drug to the antibody. This diagram illustrates the mechanism of action of Trastuzumab emtansine (T-DM1), an ADC used to treat HER2-positive breast cancer.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abberior.rocks [abberior.rocks]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

Site-Specific Protein Modification: A Technical Guide to Bis-sulfone-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and therapeutic development. The ability to attach moieties such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs to a specific location on a protein offers unparalleled control over its biological activity, pharmacokinetics, and therapeutic efficacy. This technical guide provides an in-depth overview of a bifunctional reagent, Bis-sulfone-PEG8-NHS Ester, designed for site-specific protein modification. This reagent uniquely combines two powerful chemistries: the selective re-bridging of native disulfide bonds by a bis-sulfone group and the covalent modification of primary amines via an N-hydroxysuccinimide (NHS) ester.

The bis-sulfone component allows for the targeted modification of proteins containing accessible disulfide bonds, such as antibodies and their fragments, by re-establishing a covalent linkage between the two cysteine residues after mild reduction. This maintains the structural integrity of the protein while introducing a point of attachment. The NHS ester provides a means to conjugate this entire construct to another molecule bearing a primary amine, such as a therapeutic agent or a detection label. The integrated PEG8 linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

This guide will delve into the reaction mechanism, provide detailed experimental protocols, present available quantitative data on the efficiency of similar modifications, and offer visual representations of the key processes involved.

Reaction Mechanism and Specificity

The utility of this compound lies in its dual reactivity, enabling a two-stage conjugation strategy.

1. Disulfide Re-bridging with Bis-sulfone:

The core of the site-specific modification is the reaction of the bis-sulfone moiety with a reduced disulfide bond. This process involves the following key steps:

-

Mild Reduction: An accessible disulfide bond within the target protein is first gently reduced to yield two free sulfhydryl (thiol) groups. This is typically achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

-

In Situ Formation of a Michael Acceptor: The bis-sulfone is a bis-alkylating agent. In solution, it can undergo an elimination reaction to form a highly reactive vinyl sulfone (a Michael acceptor).

-

Sequential Thiol Addition: The two resulting cysteine thiols then sequentially attack the vinyl sulfone through a Michael addition reaction. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.

This re-bridging strategy is highly specific for the paired cysteine residues of a former disulfide bond, thus ensuring a homogenous modification at a defined site.

2. Amine Modification with NHS Ester:

The NHS ester end of the reagent provides a reactive handle for conjugation to molecules containing primary amines (-NH2), such as lysine (B10760008) residues on another protein, amine-functionalized small molecules, or linkers. The reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

dot

A diagram illustrating the dual reaction mechanism of this compound.

Quantitative Data on Modification Efficiency

Achieving a high degree of conversion and a well-defined drug-to-antibody ratio (DAR) is critical in the development of protein conjugates, particularly for antibody-drug conjugates (ADCs). While specific quantitative data for this compound is not extensively tabulated in the literature, studies on analogous bis-sulfone reagents for disulfide re-bridging of antibodies have demonstrated high efficiency.

| Reagent Type | Protein | Achieved DAR/Conversion | Reference |

| Bis-sulfone-MMAE | Trastuzumab (Antibody) | 78% conversion to DAR 4 | [1][2] |

| PEG-bis-sulfone | Fab Fragments | Essentially quantitative conjugation | [3] |

| Bis-sulfone trehalose (B1683222) polymer | Herceptin (Antibody) & Fab | Quantitative conversion | [4] |

| Bis-sulfone-PEG24-MMAE | Antibody | Efficacious ADCs with DARs of 4 and 8 | [5] |

This table summarizes the reported efficiencies for similar bis-sulfone reagents.

It is important to note that the efficiency of the NHS ester reaction is dependent on factors such as pH, concentration of reactants, and the accessibility of the amine group.[6][7]

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a protein using this compound. Optimization may be required for specific proteins and conjugating molecules.

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol describes the re-bridging of a disulfide bond on a target protein (e.g., an antibody) with the bis-sulfone moiety of the reagent.

Materials:

-

Target protein with an accessible disulfide bond (e.g., IgG antibody)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), exchange it into PBS using a desalting column.

-

-

Disulfide Bond Reduction:

-

Prepare a fresh solution of TCEP in the Reaction Buffer.

-

Add a 10-20 fold molar excess of TCEP to the protein solution.

-

Incubate at 37°C for 1-2 hours with gentle agitation.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the dissolved this compound to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

-

Purification:

-

Remove the excess, unreacted reagent and TCEP using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm the successful conjugation and the integrity of the re-bridged protein using SDS-PAGE (under both reducing and non-reducing conditions) and mass spectrometry.

-

Protocol 2: Conjugation of an Amine-Containing Molecule to the NHS Ester-Activated Protein

This protocol outlines the second step, where an amine-containing molecule is conjugated to the NHS ester group of the modified protein from Protocol 1.

Materials:

-

NHS Ester-activated protein (from Protocol 1)

-

Amine-containing molecule (e.g., a drug, a fluorescent dye)

-

Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3-8.5) or PBS (pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous DMF or DMSO (if needed for the amine-containing molecule)

-

Desalting or chromatography columns for purification

Procedure:

-

Reactant Preparation:

-

The NHS Ester-activated protein should be in a suitable reaction buffer (pH 7.4-8.5).

-

Dissolve the amine-containing molecule in the Reaction Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMF or DMSO first.

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the amine-containing molecule to the NHS Ester-activated protein solution.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light if using a fluorescent dye.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate from excess quenching reagent and unreacted molecules using an appropriate method, such as desalting columns, dialysis, or chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).

-

-

Characterization:

-

Analyze the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography.

-

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the logical steps for the site-specific modification of a protein using this compound.

dot

A flowchart of the experimental workflow for protein modification.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of proteins. By leveraging the specific reactivity of bis-sulfones towards reduced disulfide bonds and the well-established chemistry of NHS esters for amine conjugation, researchers can generate highly homogenous and well-defined protein conjugates. This level of control is paramount for the development of next-generation protein therapeutics, diagnostic tools, and research reagents. The protocols and information provided in this guide offer a solid foundation for the successful application of this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. lumiprobe.com [lumiprobe.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Cysteine-Selective Bioconjugation Reagents

Introduction

Cysteine bioconjugation is a cornerstone technique in chemical biology, drug development, and materials science, enabling the precise modification of proteins and peptides.[1][2] Among the 20 canonical amino acids, cysteine is a prime target for selective modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain and its relatively low abundance in most proteins.[1][2] This selectivity allows for the attachment of various molecular payloads—such as fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or polymers like PEG—to specific sites on a biomolecule, preserving its structural and functional integrity.[1][2][]

This guide provides a comprehensive overview of the major classes of cysteine-selective bioconjugation reagents, their mechanisms of action, quantitative kinetic data, and detailed experimental protocols.

Major Classes of Cysteine-Selective Reagents

The most established and widely used reagents for cysteine modification fall into three main categories: maleimides, haloacetamides, and pyridyl disulfides. Each class offers distinct advantages and is suited for different applications based on the desired stability and reaction conditions.

Maleimides are highly popular reagents that react with thiols via a Michael addition mechanism, forming a stable thioether bond.[][4] The reaction is rapid and highly selective for sulfhydryl groups at a neutral pH range of 6.5-7.5.[5][6]

Mechanism of Action: The reaction proceeds through a nucleophilic attack of the cysteine thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring.[][4]

Caption: Mechanism of Maleimide-Thiol Conjugation.

Advantages:

-

High Selectivity: Extremely selective for thiols at pH 6.5-7.5.[6]

-

Fast Kinetics: The reaction is typically rapid, often reaching completion within hours at room temperature.[1][2]

-

Commercially Available: A wide variety of maleimide-functionalized reagents are commercially available.[1]

Disadvantages & Mitigation: The primary drawback of the maleimide-cysteine linkage (a thiosuccinimide adduct) is its potential instability. It can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in plasma.[7] Additionally, the thiosuccinimide ring can be hydrolyzed, which, while making the linkage irreversible, results in a mixture of isomers.[8][9] For conjugates with an N-terminal cysteine, the succinimide (B58015) can rearrange into a stable six-membered thiazine (B8601807), which can complicate purification and characterization.[4][10]

To address stability issues, "next-generation" maleimides have been developed. These include self-hydrolyzing maleimides that rapidly and controllably open the thiosuccinimide ring to form a stable, irreversible product, and N-aryl maleimides which enhance stability.[8][11]

Iodoacetamides are classic alkylating agents that react with cysteine thiols via an SN2 reaction to form a stable thioether bond.[12]

Mechanism of Action: The cysteine thiolate acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing it to form a stable C-S bond.

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 4. bachem.com [bachem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]

- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]

The Lazarus Bond: A Technical Guide to the Chemical Principles of Disulfide Bond Rebridging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds, the covalent linkages between two cysteine residues, are critical for maintaining the structural integrity and biological activity of many proteins. In the realm of therapeutic protein engineering, particularly in the development of antibody-drug conjugates (ADCs), the ability to selectively cleave and reform these bonds offers a powerful tool for site-specific conjugation. This process, known as disulfide bond rebridging, allows for the attachment of payloads, such as cytotoxic drugs, to an antibody in a controlled and homogenous manner, leading to improved therapeutic efficacy and safety profiles. This technical guide delves into the core chemical principles of disulfide bond rebridging, providing a comprehensive overview of the reaction mechanisms, experimental protocols, and analytical techniques that underpin this innovative bioconjugation strategy.

Core Chemical Principles

The fundamental principle of disulfide bond rebridging involves a two-step process: the selective reduction of a native disulfide bond to yield two free thiol groups, followed by the introduction of a bifunctional reagent that covalently links these thiols, thereby "rebridging" the connection.

Disulfide Bond Reduction

The initial and critical step is the selective reduction of the disulfide bond. This is typically achieved using mild reducing agents that can cleave the S-S bond without denaturing the protein. The most commonly used reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is favored due to its high selectivity for disulfides, its efficacy over a broad pH range, and its resistance to air oxidation.[1][2] Another common reducing agent is dithiothreitol (B142953) (DTT).[3]

The reduction reaction transforms the disulfide bridge into two nucleophilic thiol groups, which are then available for reaction with a rebridging agent.

Thiol-Disulfide Exchange: The Underlying Mechanism

The chemistry of both the reduction and the subsequent rebridging is governed by the principles of thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond.[4] This leads to the formation of a new disulfide bond and the release of a new thiolate. This dynamic equilibrium is central to the formation and rearrangement of disulfide bonds in proteins.

Rebridging Chemistries

Several classes of reagents have been developed to efficiently rebridge the newly formed thiols. These reagents are designed to be bis-reactive, meaning they can form covalent bonds with both cysteine residues. The choice of rebridging chemistry can influence the stability, homogeneity, and overall properties of the final conjugate.

Bis-sulfone reagents were among the first to be developed for disulfide rebridging.[5] The reaction mechanism involves the in-situ formation of a reactive monosulfone Michael acceptor upon elimination of a leaving group.[6] The two cysteine thiols then sequentially react with this intermediate via a Michael addition and an elimination-addition sequence, resulting in a stable three-carbon bridge.[6][7]

Next-generation maleimides, such as dibromomaleimides and dithiophenolmaleimides, offer a highly efficient method for disulfide rebridging.[8][9][10][11][12][13] These reagents react rapidly with the two thiols to form a stable thioether linkage.[9][11] Dithiophenolmaleimides have the advantage of being usable in an in situ protocol where reduction and rebridging occur simultaneously, minimizing the risk of protein unfolding or aggregation.[3]

Pyridazinedione-based reagents represent another effective class of disulfide bridging molecules.[14][15] Dibromopyridazinediones react specifically with the two cysteine thiols to form stable bioconjugates.[16] An innovative development in this class is the creation of "2-in-1" reagents that incorporate both a reducing agent (like a TCEP derivative) and the pyridazinedione scaffold in a single molecule.[17] This approach minimizes the time the thiols are exposed, thereby reducing the potential for side reactions like disulfide scrambling.[17][18]

Quantitative Data on Disulfide Bond Rebridging

The efficiency and outcome of disulfide bond rebridging can be quantified through various analytical methods. The following tables summarize key quantitative data from the literature.

| Reagent Class | Antibody/Protein | Achieved DAR | Conversion/Yield | Reference |

| Bis-sulfone | Trastuzumab | 4 | 78% conversion to DAR 4 | [4][19][20][21] |

| Next-Generation Maleimide | Trastuzumab | 1, 2, 3, and 4 | >90% re-bridged disulfide bonds | [11] |

| Pyridazinedione | Trastuzumab | 4 | Homogeneous DAR 4 conjugates | [15] |

DAR: Drug-to-Antibody Ratio

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of disulfide bond rebridging strategies.

General Protocol for Antibody Disulfide Bond Reduction with TCEP

This protocol outlines the steps for the selective reduction of interchain disulfide bonds in an IgG1 antibody.

-

Buffer Exchange: The antibody is first buffer-exchanged into a suitable reaction buffer, typically a phosphate (B84403) or borate (B1201080) buffer at a pH between 6.0 and 8.0.

-

TCEP Preparation: A fresh stock solution of TCEP is prepared in the reaction buffer.

-

Reduction Reaction: TCEP is added to the antibody solution to a final concentration of 1-5 mM. The reaction is incubated at room temperature or 37°C for 1-2 hours.[10][22]

-

TCEP Removal: The excess TCEP is removed using a desalting column or tangential flow filtration to prevent interference with the subsequent rebridging step.[23]

Protocol for Disulfide Rebridging with Next-Generation Maleimides (In Situ Method)

This protocol describes a one-pot reduction and rebridging reaction.

-

Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0).

-

Reagent Preparation: The NGM reagent is dissolved in an organic co-solvent like DMF.

-

In Situ Reaction: The NGM solution is added to the antibody solution, followed immediately by the addition of TCEP. The reaction mixture is incubated at 37°C for 2 hours.[10]

-

Purification: The resulting conjugate is purified by ultrafiltration to remove excess reagents.

Protocol for Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a key analytical technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[24][25][26]

-

Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., containing 1M ammonium (B1175870) sulfate).

-

Chromatographic Separation: The sample is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and thus eluting later.

-

Data Analysis: The peak areas of the different species are integrated to calculate the relative abundance of each and the weighted average DAR.[24]

Visualization of Key Processes

Chemical Reaction Mechanisms

Caption: General workflow for disulfide bond rebridging, involving reduction followed by conjugation with a bifunctional reagent.

Caption: Reaction mechanism for disulfide rebridging using bis-sulfone reagents, proceeding through a Michael acceptor intermediate.

Caption: Rebridging mechanism of next-generation maleimides, forming a stable thioether bridge.

Signaling Pathways Involving Disulfide Dynamics